2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Description
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H14N6O2S and its molecular weight is 282.32. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One of the significant applications of derivatives related to "2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole" is in the field of antimicrobial activity. Research has shown that novel sulfone-linked bis heterocycles, which include derivatives of this compound, exhibit pronounced antimicrobial activity. For instance, compounds synthesized from E-styrylsulfonylacetic acid methyl ester and tested for their antimicrobial properties showed significant activity, with certain derivatives demonstrating more pronounced effects than others (Padmavathi et al., 2008).
Synthesis and Biological Activity
The compound's derivatives are also integral in the synthesis of various biologically active molecules. For example, research involving regiocontrolled synthesis starting from terminal alkynes, sulfonyl azides, and allenes to produce a wide range of polysubstituted pyrroles highlights the versatility and potential of these derivatives in creating compounds with diverse biological activities (Miura et al., 2013).
Inhibition of Biological Targets
Another critical area of application is in the development of inhibitors for specific biological targets. Derivatives have been prepared and evaluated for their inhibitory activity against caspase-3, a crucial enzyme in apoptosis. This research underscores the potential therapeutic applications of these derivatives in treating diseases where caspase-3 plays a pivotal role (Jiang & Hansen, 2011).
Catalytic Reactions
Derivatives of "this compound" have been used in catalytic reactions to synthesize complex heterocyclic structures, demonstrating the compound's versatility in organic synthesis. For instance, N-sulfonyl-1,2,3-triazoles reacted with alkynes in the presence of a nickel(0)/phosphine catalyst to give substituted pyrroles, showcasing innovative methods for synthesizing valuable organic compounds (Miura, Yamauchi, & Murakami, 2009).
Properties
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-14-8-10(6-13-14)19(17,18)15-5-2-9(7-15)16-11-3-4-12-16/h3-4,6,8-9H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUEZQOEHYATO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.